molecular formula C46H70N4O18 B1599003 Potassium ionophore III CAS No. 99348-39-7

Potassium ionophore III

Cat. No.: B1599003
CAS No.: 99348-39-7
M. Wt: 967.1 g/mol
InChI Key: ATWXVVNLVXXTQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium Ionophore III, also known as BME-44, is a specific potassium ion carrier . Its primary targets are the potassium ions (K+) in the body . It has high selectivity for potassium ions over other ions such as sodium and ammonium . The role of this ionophore is to facilitate the transport of potassium ions across cell membranes .

Mode of Action

This compound functions as a carrier ionophore . It binds to potassium ions and shields their charge from the surrounding environment, making it easier for the ions to pass through the hydrophobic interior of the lipid membrane . This ion transport across hydrophobic membranes, such as those found in living cells or synthetic vesicles (liposomes), is catalyzed by the ionophore .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion transport across cell membranes . By facilitating the transport of potassium ions, the ionophore influences the membrane potential and the ionic balance within the cell . This can affect various cellular processes, including signal transduction, muscle contraction, and the regulation of heart rhythm .

Pharmacokinetics

Due to its lipophilic nature, it is expected to readily cross biological membranes . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The action of this compound results in the alteration of potassium ion concentrations within cells . This can disrupt the membrane potential and could exhibit cytotoxic properties . In addition, it has been found that potassium ionophores can affect the core components of pluripotency signaling in human pluripotent stem cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and ionic strength of the surrounding medium, the presence of other ions , and the temperature . For instance, carrier ionophores like this compound become unable to transport ions under very low temperatures .

Biochemical Analysis

Biochemical Properties

Potassium Ionophore III plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to bind and transport potassium ions across lipid cell membranes . This ionophore forms complexes with monovalent cations, including sodium and potassium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering the concentration of potassium ions within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of enzymes and other proteins .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form complexes with potassium ions and transport them across cell membranes . This process disrupts the ion concentration gradient for potassium ions in microorganisms, preventing them from maintaining appropriate metabolism and leading to antimicrobial effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been known to cause toxicity with significant clinical symptoms in animals, with the most critical factors influencing ionophores’ toxicity being administration dose, species, and animal age .

Metabolic Pathways

This compound is involved in the transport of potassium ions, a crucial process in many metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its ability to form complexes with potassium ions and transport them across cell membranes . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

Given its role in transporting potassium ions across cell membranes, it is likely to be found wherever these ions are needed within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium ionophore III involves the reaction of 2-dodecyl-2-methyl-1,3-propanediol with 5’-nitro (benzo-15-crown-5)-4’-yl isocyanate. The reaction typically occurs in an organic solvent such as chloroform under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium ionophore III primarily undergoes complexation reactions with potassium ions. It forms stable complexes by binding to potassium ions through its crown ether moieties, which are highly selective for potassium over other cations .

Common Reagents and Conditions: The ionophore is typically used in conjunction with poly(vinyl chloride) (PVC) membranes in ion-selective electrodes. The membrane composition includes plasticizers and other additives to enhance the selectivity and sensitivity of the ionophore .

Major Products Formed: The major product formed from the reaction of this compound with potassium ions is a stable potassium-ionophore complex. This complex is crucial for the accurate detection and quantification of potassium ions in various samples .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-methyl-2-[(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamoyloxymethyl]tetradecyl] N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H70N4O18/c1-3-4-5-6-7-8-9-10-11-12-13-46(2,34-67-44(51)47-36-30-40-42(32-38(36)49(53)54)65-28-24-61-20-16-57-14-18-59-22-26-63-40)35-68-45(52)48-37-31-41-43(33-39(37)50(55)56)66-29-25-62-21-17-58-15-19-60-23-27-64-41/h30-33H,3-29,34-35H2,1-2H3,(H,47,51)(H,48,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWXVVNLVXXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(COC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2)COC(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCOCCOCCOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409092
Record name Potassium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99348-39-7
Record name Potassium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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